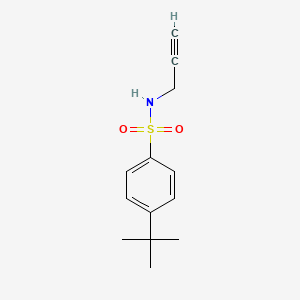

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a prop-2-yn-1-yl group, and a benzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted sulfonamides with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a benzenesulfonamide moiety.

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene: Lacks the sulfonamide group and has different chemical properties.

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Contains a piperidine ring and is used in different applications.

Uniqueness

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to its combination of a tert-butyl group, a prop-2-yn-1-yl group, and a benzenesulfonamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Biological Activity

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, biological effects, and relevant research findings.

The compound can be synthesized through various methods involving the reaction of tert-butyl derivatives with propargyl amines and benzenesulfonyl chlorides. Its molecular formula is C13H17NO2S with a molecular weight of 251.35 g/mol. The synthesis typically yields a product with high purity, suitable for biological assays.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in an MTT assay, it demonstrated an IC50 value of 16.63±0.27μM against Caco-2 colorectal adenocarcinoma cells, outperforming standard chemotherapeutics like cisplatin and etoposide . The mechanism of action appears to involve:

- Induction of Apoptosis : The compound increased the levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Mitochondrial Membrane Potential Disruption : It significantly reduced mitochondrial membrane potential, a hallmark of early apoptosis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In high-throughput screening assays against various pathogens, it was part of a library that exhibited activity against Trypanosoma brucei and Mycobacterium tuberculosis. The results indicated that it could inhibit cell growth effectively at concentrations around 50μM, similar to established antimicrobial agents .

Case Studies

- Cytotoxicity on Cancer Cell Lines : A study evaluated the compound's effects on multiple cancer lines including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer). The results confirmed its selective toxicity towards cancer cells over normal cell lines, suggesting a favorable therapeutic index .

- Antiparasitic Screening : In a phenotypic screening study involving 456 compounds, this compound was identified as one of the hits with significant antiparasitic activity against Leishmania species, indicating its potential as a broad-spectrum therapeutic agent .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | Caco-2 (Colorectal) | 16.63±0.27μM | Apoptosis via ROS generation |

| Antimicrobial | T. brucei, M. tuberculosis | Effective at 50μM | Growth inhibition |

Properties

Molecular Formula |

C13H17NO2S |

|---|---|

Molecular Weight |

251.35 g/mol |

IUPAC Name |

4-tert-butyl-N-prop-2-ynylbenzenesulfonamide |

InChI |

InChI=1S/C13H17NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h1,6-9,14H,10H2,2-4H3 |

InChI Key |

QOGPQBNJIHJHER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.